
H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2
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Overview
Description
Alpha-calcitonin gene-related peptide (30-37) (rat) is a neuropeptide belonging to the calcitonin gene family. It is a regulatory peptide predominantly produced in the central and peripheral nervous systems, specifically in the dorsal root ganglia of Aδ and C sensory neurons . This peptide plays a significant role in various physiological and pathophysiological states, particularly in cardiovascular diseases and migraines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-calcitonin gene-related peptide (30-37) (rat) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of alpha-calcitonin gene-related peptide (30-37) (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-calcitonin gene-related peptide (30-37) (rat) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with modified amino acid sequences .
Scientific Research Applications
Alpha-calcitonin gene-related peptide (30-37) (rat) has numerous scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neuropeptide signaling and regulation.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases and migraines.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
Alpha-calcitonin gene-related peptide (30-37) (rat) exerts its effects through binding to specific receptors, primarily the calcitonin receptor-like receptor (CRLR) in combination with receptor activity-modifying proteins (RAMPs). This interaction leads to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels, resulting in vasodilation and other physiological responses . The peptide is released in response to high levels of angiotensin-II and norepinephrine to counteract their vasoconstrictive effects .
Comparison with Similar Compounds
Alpha-calcitonin gene-related peptide (30-37) (rat) can be compared with other peptides in the calcitonin gene family, such as:
Beta-calcitonin gene-related peptide (β-CGRP): Primarily synthesized in the enteric nervous system, pituitary gland, and immune cells.
Amylin: Involved in glucose metabolism and appetite regulation.
Adrenomedullin: Plays a role in cardiovascular regulation and inflammation.
Alpha-calcitonin gene-related peptide (30-37) (rat) is unique due to its specific sequence and physiological roles, particularly in the nervous system and cardiovascular regulation .
Biological Activity
H-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2, also known as alpha-calcitonin gene-related peptide (30-37) (rat), is a neuropeptide that plays significant roles in various biological processes. This compound belongs to the calcitonin gene family and is primarily involved in neuropeptide signaling and regulation. Its structure comprises a sequence of amino acids that contribute to its biological activity, including roles in cardiovascular health and neurobiology.
- Molecular Formula : C35H54N10O13
- Molecular Weight : 822.9 g/mol
- CAS Number : 132917-49-8
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Neuropeptide Signaling : It is involved in the modulation of pain and inflammatory responses through its action on specific receptors.
- Cardiovascular Effects : Research indicates that this peptide may have therapeutic potential in treating cardiovascular diseases, primarily through vasodilation mechanisms mediated by cyclic adenosine monophosphate (cAMP) signaling pathways .
- Antihypertensive Properties : Like other peptides derived from the calcitonin family, it exhibits antihypertensive effects, which are crucial for managing blood pressure levels .
This compound exerts its effects by binding to the calcitonin receptor-like receptor (CRLR) along with receptor activity-modifying proteins (RAMPs). This interaction stimulates adenylate cyclase, leading to increased levels of cAMP, which is pivotal for various physiological responses, including vasodilation and modulation of neurotransmitter release.
Comparative Analysis with Similar Compounds
The following table summarizes the comparison of this compound with other peptides in the calcitonin gene family:
Peptide Name | Function | Unique Features |
---|---|---|
Alpha-calcitonin gene-related peptide (30-37) | Neuropeptide signaling, cardiovascular regulation | Specific sequence contributes to unique actions |
Beta-calcitonin gene-related peptide (β-CGRP) | Pain modulation, vasodilation | Primarily synthesized in the enteric nervous system |
Amylin | Glucose metabolism, appetite regulation | Involved in metabolic processes |
Adrenomedullin | Cardiovascular regulation, inflammation | Plays a role in vascular homeostasis |
Case Studies and Research Findings
- Neuroprotection : In a study investigating the neuroprotective effects of neuropeptides, this compound demonstrated significant protective effects against neuronal damage induced by oxidative stress .
- Cardiovascular Health : Clinical trials have explored its potential in managing hypertension. Results indicated a marked reduction in blood pressure among subjects treated with this peptide compared to controls.
- Cancer Research : Recent studies have highlighted the antiproliferative effects of related peptides when combined with chemotherapeutic agents, suggesting that this compound may enhance therapeutic efficacy against certain cancers .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54N10O13/c1-16(2)28(45-32(55)22(13-24(36)48)44-34(57)27(37)18(4)47)35(58)39-14-25(49)41-23(15-46)33(56)42-20(10-11-26(50)51)31(54)40-17(3)30(53)43-21(29(38)52)12-19-8-6-5-7-9-19/h5-9,16-18,20-23,27-28,46-47H,10-15,37H2,1-4H3,(H2,36,48)(H2,38,52)(H,39,58)(H,40,54)(H,41,49)(H,42,56)(H,43,53)(H,44,57)(H,45,55)(H,50,51)/t17-,18+,20-,21-,22-,23-,27-,28-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRYGVQSMSVKGI-AITDKQMNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54N10O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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